molecular formula C14H17NOS B2765029 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 2320687-48-5

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2765029
CAS No.: 2320687-48-5
M. Wt: 247.36
InChI Key: SOAPMPMTVGYGGH-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H17NOS and its molecular weight is 247.36. The purity is usually 95%.
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Preparation Methods

  • Synthetic routes and reaction conditions:

    • A common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitably substituted pyrrolidine and subjecting it to a series of reactions involving methylene and thiophene derivatives can yield the desired compound.

    • Specific reaction conditions such as temperature, solvent, and catalyst selection play a crucial role in optimizing the yield and purity of the compound.

  • Industrial production methods:

    • Scaling up from laboratory synthesis to industrial production involves optimizing reaction parameters and employing cost-effective and sustainable methods. Using continuous flow reactors and green chemistry principles can enhance the scalability and environmental friendliness of the process.

Chemical Reactions Analysis

  • Types of reactions it undergoes:

    • Oxidation: This compound can undergo oxidation reactions, particularly at the methylene and thiophene moieties.

    • Reduction: Reduction reactions can target the ketone group to form secondary alcohols.

  • Common reagents and conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and other peroxides.

    • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    • Substitution: Catalysts such as palladium on carbon can facilitate substitution reactions on the thiophene ring.

  • Major products formed from these reactions:

    • Oxidation: The primary products are oxidized derivatives of the methylene or thiophene groups.

    • Reduction: The main product is the corresponding secondary alcohol.

    • Substitution: Various substituted thiophene derivatives.

4. Scientific Research Applications: This compound finds applications in multiple research domains:

  • Chemistry: It serves as a valuable intermediate for synthesizing more complex molecules.

  • Biology: Researchers explore its potential as a ligand for receptor studies due to its unique bicyclic structure.

  • Medicine: There's interest in its pharmacological properties, particularly as a precursor for developing therapeutic agents.

  • Industry: Its derivatives may have applications in the development of novel materials or as catalysts in various industrial processes.

Mechanism of Action

  • The mechanism by which the compound exerts its effects: Typically involves interaction with specific molecular targets, potentially altering biological pathways.

  • Molecular targets and pathways involved: Depending on its application, it may target enzymes, receptors, or other biomolecules, influencing processes such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

  • 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(furan-2-yl)ethan-1-one: A compound with a furan ring instead of thiophene, offering different reactivity and properties.

  • 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzofuran-2-yl)ethan-1-one: Incorporates a benzofuran ring, introducing aromaticity and potentially altering biological activity.

  • Highlighting its uniqueness:

    • The presence of a thiophene ring distinguishes it from its counterparts, potentially offering unique reactivity and biological interactions.

  • Hope this paints a comprehensive picture of the compound! Any more chemical curiosities you want to explore?

    Properties

    IUPAC Name

    1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-2-ylethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H17NOS/c1-10-7-11-4-5-12(8-10)15(11)14(16)9-13-3-2-6-17-13/h2-3,6,11-12H,1,4-5,7-9H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SOAPMPMTVGYGGH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C=C1CC2CCC(C1)N2C(=O)CC3=CC=CS3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H17NOS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    247.36 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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